![molecular formula C31H38O3 B14560754 4-(Pentyloxy)phenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate CAS No. 61733-40-2](/img/structure/B14560754.png)
4-(Pentyloxy)phenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentyloxy)phenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pentyloxy group attached to one phenyl ring and a heptyl group attached to the other phenyl ring, with a carboxylate group linking the two phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via a nucleophilic substitution reaction using a suitable pentyloxy halide.
Introduction of the Heptyl Group: The heptyl group can be introduced through a Friedel-Crafts alkylation reaction using heptyl chloride and a Lewis acid catalyst.
Carboxylation: The final step involves the carboxylation of the biphenyl core using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 4-(Pentyloxy)phenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentyloxy and heptyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-(Pentyloxy)phenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Potential use in drug delivery systems due to its ability to interact with lipid bilayers.
Industry: Used in the production of liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate involves its interaction with lipid bilayers in cell membranes. The pentyloxy and heptyl groups allow the compound to embed itself within the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport.
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylate group.
4-(Heptyloxy)phenyl 4’-pentyloxy[1,1’-biphenyl]-4-carboxylate: Similar structure but with different alkyl groups.
Uniqueness
4-(Pentyloxy)phenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of pentyloxy and heptyl groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid bilayers and other amphiphilic environments.
Properties
CAS No. |
61733-40-2 |
|---|---|
Molecular Formula |
C31H38O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C31H38O3/c1-3-5-7-8-9-11-25-12-14-26(15-13-25)27-16-18-28(19-17-27)31(32)34-30-22-20-29(21-23-30)33-24-10-6-4-2/h12-23H,3-11,24H2,1-2H3 |
InChI Key |
FHSWMCUFHIICSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-](/img/structure/B14560680.png)

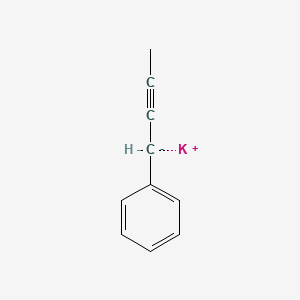
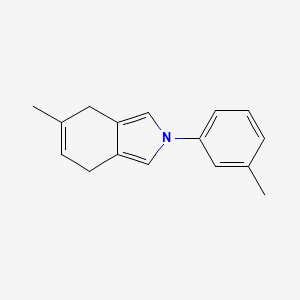

![1-Pentene, 5-[(2-methyl-1-propenyl)thio]-](/img/structure/B14560727.png)
![Acetamide, N-(3-bromo-4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14560728.png)
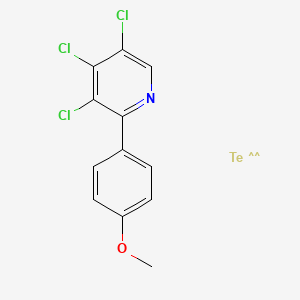

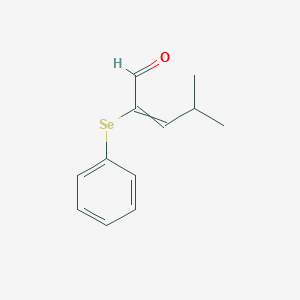
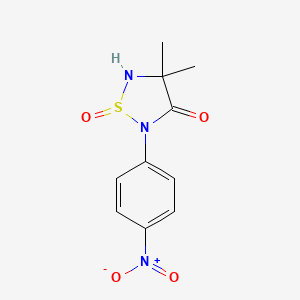
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3,5-dinitrobenzoate](/img/structure/B14560771.png)
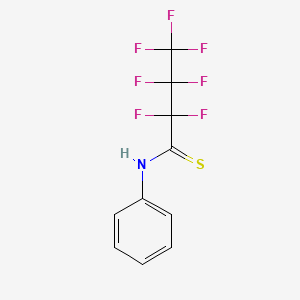
amino}propan-1-OL](/img/structure/B14560784.png)
